4-Methylquinolin-2-ol
Overview
Description
Synthesis Analysis
The synthesis of 4-Methylquinolin-2-ol and related compounds has been explored through various methods. One approach involves a one-pot synthesis of 4-methylisoquinolines via a cascade Pd-catalyzed Heck reaction, intramolecular cyclization, and isomerization, yielding products in good yields (Tian et al., 2013). Additionally, vapour-phase synthesis over BEA* zeolites has been used to synthesize 4-Methylquinoline and 2-methylquinoline from acetaldehyde and aniline, with high yields obtained when using H-BEA* zeolite (Brosius et al., 2006).
Molecular Structure Analysis
The molecular structure of 4-Methylquinolin-2-ol derivatives has been characterized in various studies. For instance, novel one-pot synthesis methods have been developed for related compounds, with their molecular structures confirmed by elemental analysis, NMR, LC/MS, and single crystal X-ray diffraction (Kovalenko et al., 2019).
Chemical Reactions and Properties
4-Methylquinolin-2-ol participates in numerous chemical reactions, yielding a variety of compounds. For example, protecting-group-free synthesis of 1-Phenylisoquinolin-4-ols has been achieved through intramolecular thermal cyclization, demonstrating the influence of substituents on reaction conditions and yields (Chen et al., 2017).
Physical Properties Analysis
The physical properties of 4-Methylquinolin-2-ol and its derivatives have been extensively studied. Research has focused on understanding the crystalline nature, optical absorption properties, and thermal behavior, contributing to insights into their stability and potential applications in materials science (Karthigha et al., 2016).
Chemical Properties Analysis
4-Methylquinolin-2-ol exhibits a range of chemical properties, including its behavior in electrochemical, spectrophotometric, and potentiometric studies. These properties are crucial for its applications in chemical synthesis and environmental science, as demonstrated by studies on its biodegradation and interaction with metal ions (El-Attar et al., 2012).
Scientific Research Applications
Antioxidant Activity
- Scientific Field: Biochemistry
- Application Summary: 4-Methylquinolin-2-ol derivatives have been synthesized and studied for their antioxidant activity. The rate of the reaction between OH radicals and these derivatives is determined by a photometric method .
- Methods of Application: The compounds were synthesized based on 6-amino-substituted quinoline . The antioxidant activity of these compounds was studied using the p-nitroso-N,N-dimethylaniline assay .
- Results: The results showed that these quinoline derivatives exhibit pronounced antioxidant activity, which strongly depends on the structural features of the compounds .
Fluorescence Probes
- Scientific Field: Materials Science
- Application Summary: Quinoline derivatives, including 4-Methylquinolin-2-ol, have been used as fluorescence probes .
- Methods of Application: The photophysical properties of novel quinoline derivatives were studied using UV-Vis and steady-state fluorescence spectroscopies .
- Results: The measurement of quantum yields provided valuable information concerning the potential application of these compounds as fluorescence probes .
Biosensor
- Scientific Field: Biochemistry
- Application Summary: 4-Methylquinolin-2-ol has been used as a biosensor in the detection of biomolecules such as insulin, glucose, and proteins.
- Methods of Application: The specific methods of application are not detailed in the source.
- Results: The specific results or outcomes are not detailed in the source.
Synthesis of Biologically and Pharmaceutically Active Compounds
- Scientific Field: Medicinal Chemistry
- Application Summary: Quinoline and its analogues, including 4-Methylquinolin-2-ol, have versatile applications in the fields of industrial and synthetic organic chemistry. They are vital scaffolds for leads in drug discovery and play a major role in medicinal chemistry .
- Methods of Application: Various synthesis protocols have been reported for the construction of this scaffold. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .
- Results: The main part of this review focuses on and highlights the above-mentioned synthesis procedures and findings to tackle the drawbacks of the syntheses and side effects on the environment .
Therapeutic Potential
- Scientific Field: Pharmacology
- Application Summary: Quinoline derivatives, including 4-Methylquinolin-2-ol, are utilized in various areas of medicine. They exhibit important biological activities, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects .
- Methods of Application: Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .
- Results: Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
HPLC Column Separation
- Scientific Field: Analytical Chemistry
- Application Summary: 2-Methylquinolin-4-ol has been used in the separation process on Newcrom R1 HPLC column .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The specific results or outcomes are not detailed in the source .
Antitumor Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: Certain derivatives of 4-Methylquinolin-2-ol have shown significant antitumor activity. For instance, 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one demonstrated significant antitumor activity with IC 50 values of 0.4, 0.4, 0.4, and 0.9 µM against 2774, SKOV-3, HL-60, and H460 cancer cell lines, respectively .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The specific results or outcomes are not detailed in the source .
Protein Data Bank
- Scientific Field: Bioinformatics
- Application Summary: 4-Methylquinolin-2-ol is listed in the Protein Data Bank Japan (PDBj), which maintains the single global PDB/BMRB/EMDB archives of macromolecular structures and provides integrated tools for searching & analyzing PDB data .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The specific results or outcomes are not detailed in the source .
Safety And Hazards
4-Methylquinolin-2-ol may be harmful if swallowed, inhaled, or absorbed through the skin. It may cause eye and skin irritation and may cause respiratory tract irritation. The toxicological properties of this material have not been fully investigated . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Future Directions
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . There is a continuous effort to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . The future of 4-Methylquinolin-2-ol and similar compounds lies in their potential biological and pharmaceutical activities .
properties
IUPAC Name |
4-methyl-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-6-10(12)11-9-5-3-2-4-8(7)9/h2-6H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APLVPBUBDFWWAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20976132 | |
Record name | 4-Methylquinolin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20976132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylquinolin-2-ol | |
CAS RN |
607-66-9, 84909-43-3 | |
Record name | 2-Hydroxy-4-methylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=607-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylquinolin-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyl-2-hydroxyquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084909433 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxylepidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2057 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methylquinolin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20976132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylquinolin-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.218 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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